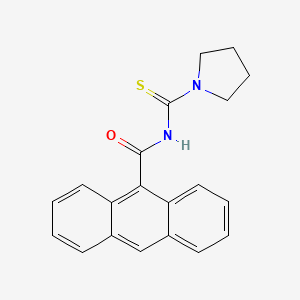
9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- is a complex organic compound with a unique structure that combines the anthracene moiety with a pyrrolidinylthioxomethyl group
Vorbereitungsmethoden
The synthesis of 9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of 9-Anthracenecarboxylic Acid: This can be achieved through the oxidation of anthracene using potassium permanganate.
Conversion to 9-Anthracenecarboxamide: The carboxylic acid is then converted to the corresponding amide using reagents such as thionyl chloride followed by ammonia.
Introduction of the Pyrrolidinylthioxomethyl Group: This step involves the reaction of 9-anthracenecarboxamide with a pyrrolidinylthioxomethylating agent under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinyl ring, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s fluorescent properties make it useful as a probe in biological imaging and as a marker in various biochemical assays.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to intercalate with DNA.
Industry: It is used in the development of advanced materials, including organic semiconductors and photochromic materials.
Wirkmechanismus
The mechanism by which 9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- exerts its effects involves several molecular targets and pathways:
DNA Intercalation: The anthracene moiety can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Fluorescence: The compound’s fluorescent properties are due to the conjugated system of the anthracene ring, which can absorb and emit light, making it useful in imaging applications.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- include:
9-Anthracenecarboxylic Acid: Lacks the pyrrolidinylthioxomethyl group but shares the anthracene core.
9-Anthracenemethanol: Contains a hydroxymethyl group instead of the carboxamide and pyrrolidinylthioxomethyl groups.
9-Anthracenecarboxamide: Similar structure but without the pyrrolidinylthioxomethyl group.
The uniqueness of 9-Anthracenecarboxamide, N-(1-pyrrolidinylthioxomethyl)- lies in its combination of the anthracene core with the pyrrolidinylthioxomethyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
192707-21-4 |
|---|---|
Molekularformel |
C20H18N2OS |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
N-(pyrrolidine-1-carbothioyl)anthracene-9-carboxamide |
InChI |
InChI=1S/C20H18N2OS/c23-19(21-20(24)22-11-5-6-12-22)18-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)18/h1-4,7-10,13H,5-6,11-12H2,(H,21,23,24) |
InChI-Schlüssel |
XFSHLRXHSFVKIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=S)NC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


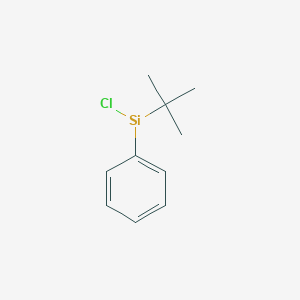
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B15166371.png)
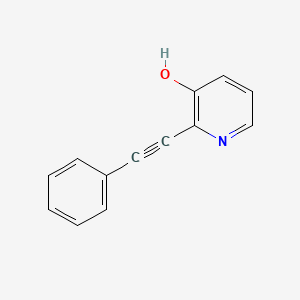
acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide](/img/structure/B15166374.png)
![Phenol, 4-[[5-(1,7-diazaspiro[4.4]non-7-yl)-3-pyridinyl]oxy]-](/img/structure/B15166378.png)
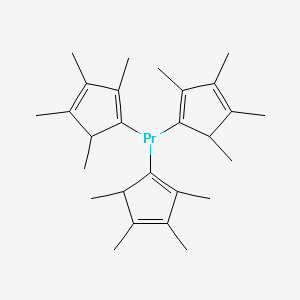
![2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B15166389.png)
![Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B15166400.png)
![2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid](/img/structure/B15166402.png)
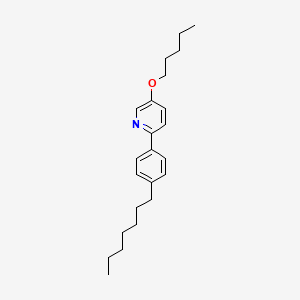
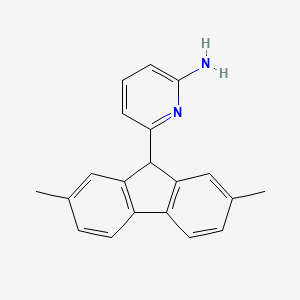
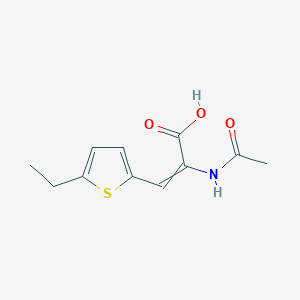
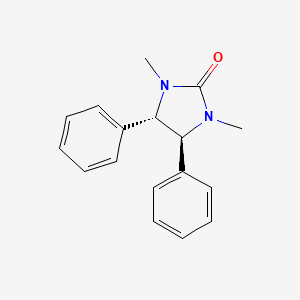
![6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15166454.png)
